![molecular formula C21H18N2O3 B2548887 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone CAS No. 477333-92-9](/img/structure/B2548887.png)
1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone
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Overview
Description
Biphenyl is an organic compound that forms colorless crystals and is used as a starting material for the production of a host of other organic compounds . 3-Nitroaniline is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3 . Propanone, also known as acetone, is a colorless liquid and is the simplest and smallest ketone.
Synthesis Analysis
While specific synthesis methods for “1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone” are not available, biphenyl and 3-nitroaniline have known synthesis methods. Biphenyl can be produced by the reaction of benzene with phenyl lithium or phenyl Grignard (phenylmagnesium bromide) reagents . 3-Nitroaniline can be produced by the reduction of 1,3-dinitrobenzene with hydrogen sulfide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The biphenyl component consists of two connected phenyl rings . The 3-nitroaniline component carries a nitro functional group in position 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its components. For instance, biphenyl is a solid at room temperature with a melting point of 69.2 °C . 3-Nitroaniline is a yellow solid with a melting point of 114 °C .Scientific Research Applications
Materials Science
Luminescent Properties: The compound exhibits luminescence, with an emission band maximum at 405 nm . This property makes it intriguing for materials science applications. Scientists can incorporate it into luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. By fine-tuning its structure, they can tailor emission wavelengths for specific purposes.
Covalent Organic Frameworks (COFs): 1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone can serve as a precursor for constructing two-dimensional covalent organic frameworks (2D COFs) . These porous materials have applications in gas storage, catalysis, and separation processes. Researchers can design COFs with hierarchical porosity by judiciously selecting linkers like this compound.
Mechanism of Action
Target of Action
The compound “1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone” contains a biphenyl group and a nitroaniline group. Biphenyl derivatives have been found to exhibit various biological activities, including antibacterial properties . Nitroaniline is a derivative of aniline and is used as a precursor to dyes . The specific targets of this compound would depend on the exact context of its use and may require further experimental investigation.
properties
IUPAC Name |
3-(3-nitroanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(13-14-22-19-7-4-8-20(15-19)23(25)26)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDFKKRNUNKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone | |
CAS RN |
477333-92-9 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3-NITROANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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